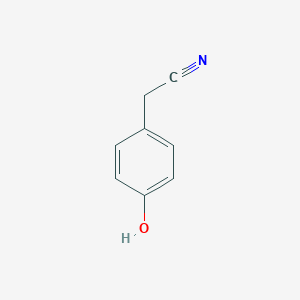
4-Hydroxybenzyl cyanide
Übersicht
Beschreibung
4-Hydroxybenzyl cyanide, also known as Benzeneacetonitrile, 4-hydroxy-, is a compound useful in organic synthesis . It has a molecular formula of C8H7NO and a molecular weight of 133.15 .
Synthesis Analysis
4-Hydroxybenzyl cyanide can be synthesized from 4-Hydroxybenzyl alcohol and Ethyl formate . Another method involves the use of a Pd/C catalyst to effect the selective hydrogenation of 4-hydroxybenzyl cyanide within a three-phase reactor .
Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzyl cyanide consists of a benzene ring attached to a hydroxyl group at position 4 and a cyanide group attached to a methylene group .
Chemical Reactions Analysis
The hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst can lead to the production of tyramine . The reaction involves the formation of a highly reactive imine intermediate, 4-hydroxybenzyl imine, with the amine products .
Physical And Chemical Properties Analysis
4-Hydroxybenzyl cyanide is a light brown solid with a melting point of 67-70 °C (lit.), boiling point of 330 °C/756 mmHg (lit.), and a flash point of 178 °C . It has a density of 1.1475 (rough estimate) and is slightly soluble .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tyramine
4-Hydroxybenzyl cyanide: is used in the synthesis of tyramine , a primary amine with significant biological activity . The process involves the selective hydrogenation of 4-Hydroxybenzyl cyanide over a carbon-supported palladium catalyst within a three-phase reactor. This method addresses the challenge of achieving high selectivity towards the primary amine, which is crucial for its application in pharmaceuticals, plastics, and agri-chemicals .
Biological Activity and Pharmacology
Tyramine, produced from 4-Hydroxybenzyl cyanide, plays a role in various biochemical pathways within mammals and is thought to influence brain chemistry. It is found in foods such as cheese, red wine, sausages, and chocolate, and is involved in the pharmacology and therapeutics of trace amines .
Non-toxic Cyanation Agent
In the search for non-toxic cyanation agents, 4-Hydroxybenzyl cyanide serves as a safer alternative to highly toxic compounds. It is used in the synthesis of structurally diverse products containing the nitrile function, which is essential for various industrial applications .
Supercritical Fluid Chromatography (SFC)
4-Hydroxybenzyl cyanide is utilized in analytical and preparative SFC for the investigation of myrosinase-catalyzed degradation of glucosinolates, such as sinalbin. This application is significant in understanding the chemical composition of various mustards and other foods .
Catalyst Characterization
The compound is also instrumental in the characterization of catalysts used in nitrile hydrogenation reactions. Studies involving 4-Hydroxybenzyl cyanide help determine the number of active sites and the efficiency of catalysts in producing desired amines .
Development of Synthetic Strategies
The selective hydrogenation of 4-Hydroxybenzyl cyanide has led to the development of synthetic strategies for the production of biologically valuable species. This includes the creation of selective synthetic strategies suitable for extension to other substrates of similar nature .
Chemical Synthesis of Biochemical Pathways
4-Hydroxybenzyl cyanide is used in the chemical synthesis of biochemical pathways that naturally occur through enzymatic actions. This includes the synthesis of tyrosine, which subsequently undergoes decarboxylation to form tyramine .
Industrial Applications
The compound’s role in the production of primary amines makes it a valuable reagent in industries such as pharmaceuticals, where it contributes to the synthesis of drugs and other chemical entities .
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxybenzyl cyanide, also known as 4-Hydroxyphenylacetonitrile, is the enzyme Dopamine beta-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine .
Mode of Action
4-Hydroxybenzyl cyanide acts as a suicide substrate for Dopamine beta-hydroxylase . This means that the compound binds to the enzyme and undergoes a transformation that results in the irreversible inactivation of the enzyme . The inactivation is first order in inhibitor (Kd = 1.9 mM, k2 = 0.05 min-1, pH 5.0), and exhibits saturation kinetics .
Biochemical Pathways
4-Hydroxybenzyl cyanide is involved in the selective production of primary amines, specifically tyramine . Biochemically, tyramine may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that, subsequently, undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . Tyramine and its analogues are thought to influence aspects of brain chemistry .
Pharmacokinetics
Its molecular weight of 1331473 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The primary result of the action of 4-Hydroxybenzyl cyanide is the inactivation of Dopamine beta-hydroxylase . This inactivation can disrupt the normal biosynthesis of neurotransmitters, potentially leading to alterations in neurological function .
Action Environment
The action of 4-Hydroxybenzyl cyanide can be influenced by various environmental factors. For instance, the pH level can affect the rate of enzyme inactivation . Additionally, the presence of other compounds, such as an auxiliary agent, can improve the catalytic performance of the compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYOOPFBCOXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161856 | |
| Record name | 4-Hydroxybenzylcyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxybenzeneacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
329.00 to 330.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Hydroxybenzeneacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxybenzyl cyanide | |
CAS RN |
14191-95-8 | |
| Record name | 4-Hydroxybenzyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybenzylcyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybenzyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxybenzylcyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBENZYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q5J224RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxybenzeneacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
| Record name | 4-Hydroxybenzeneacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



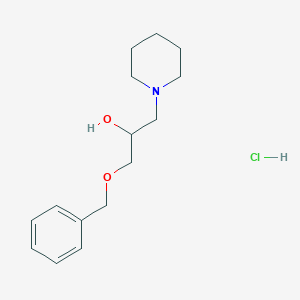
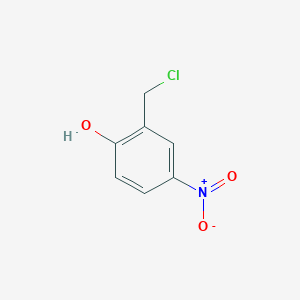
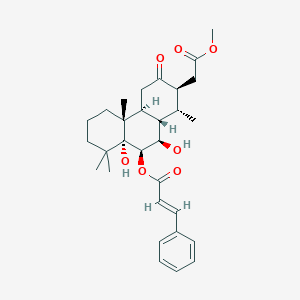

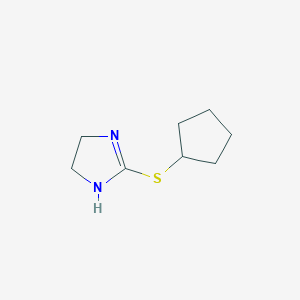







![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)